

The Medicinal Chemistry of 1-(2-Aminopyrimidin-5-YL)ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Aminopyrimidin-5-YL)ethanone

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The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs. Among the vast array of pyrimidine derivatives, **1-(2-Aminopyrimidin-5-YL)ethanone** stands out as a versatile building block and a key intermediate in the synthesis of potent therapeutic agents. Its unique structural features, comprising a 2-aminopyrimidine moiety and an acetyl group, provide a rich platform for chemical modification, enabling the development of compounds with diverse pharmacological activities. This technical guide provides an in-depth review of **1-(2-Aminopyrimidin-5-YL)ethanone** in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Chemical Synthesis and Properties

1-(2-Aminopyrimidin-5-YL)ethanone, with the CAS Number 124491-42-5 and a molecular weight of 137.14 g/mol, is a stable and reactive intermediate. While a specific, detailed protocol for its synthesis is not readily available in publicly accessible literature, its preparation can be inferred from general methods for the synthesis of aminopyrimidines. A plausible synthetic route involves the condensation of a suitable three-carbon precursor bearing an acetyl group with guanidine or a guanidine derivative. Another potential approach is through the functionalization of a pre-formed 2-aminopyrimidine ring, for instance, via a Friedel-Crafts

acylation or through cross-coupling reactions like the Suzuki-Miyaura coupling if a suitable halo-pyrimidine precursor is used.

The 2-aminopyrimidine core is a privileged structure in medicinal chemistry, known to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets, particularly the hinge region of protein kinases. The acetyl group at the 5-position serves as a versatile chemical handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

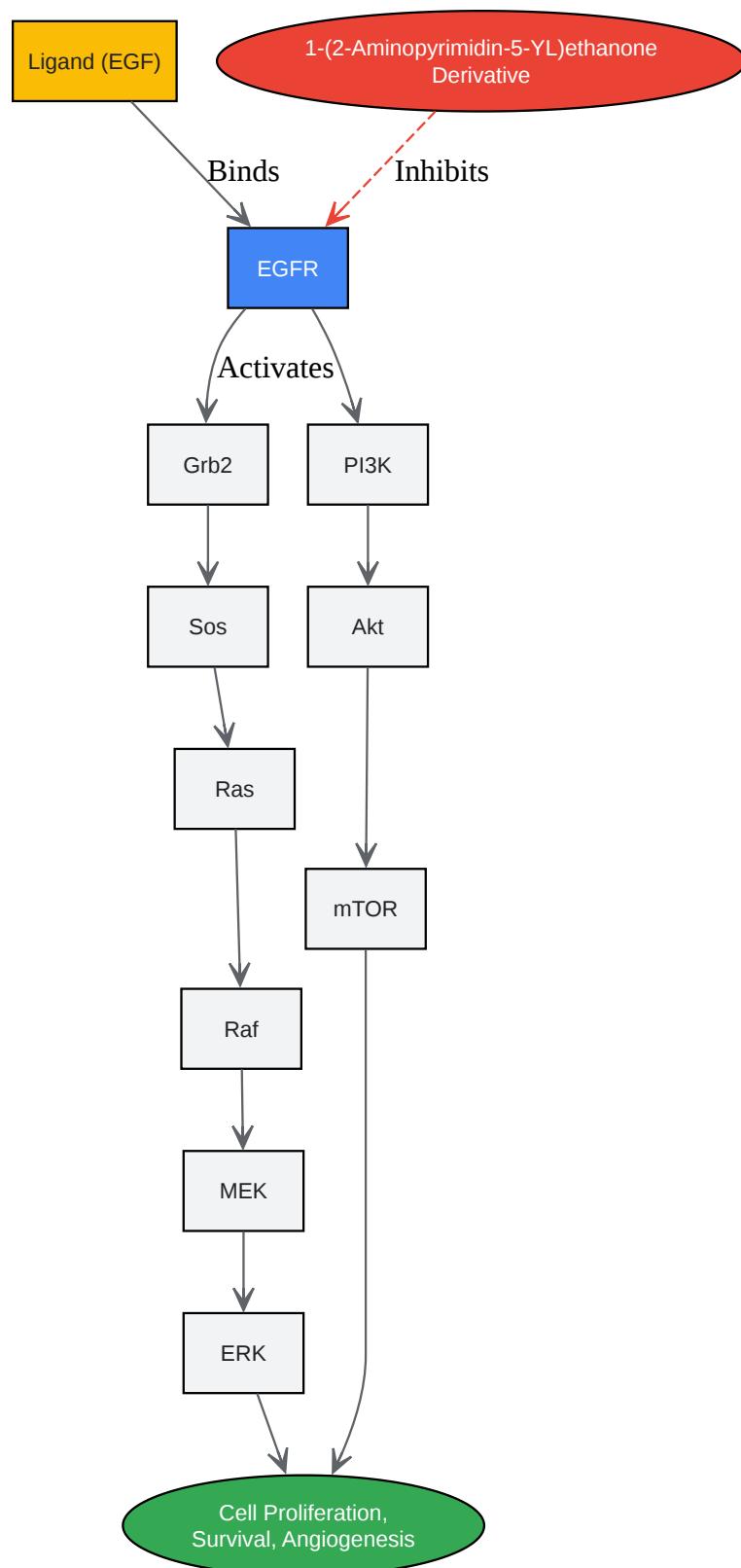
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

Derivatives of **1-(2-Aminopyrimidin-5-YL)ethanone** have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.^[1] Several 2-aminopyrimidine derivatives have been developed as EGFR tyrosine kinase inhibitors (TKIs).^{[1][2]} These compounds typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling.

Signaling Pathway Diagram: EGFR Inhibition

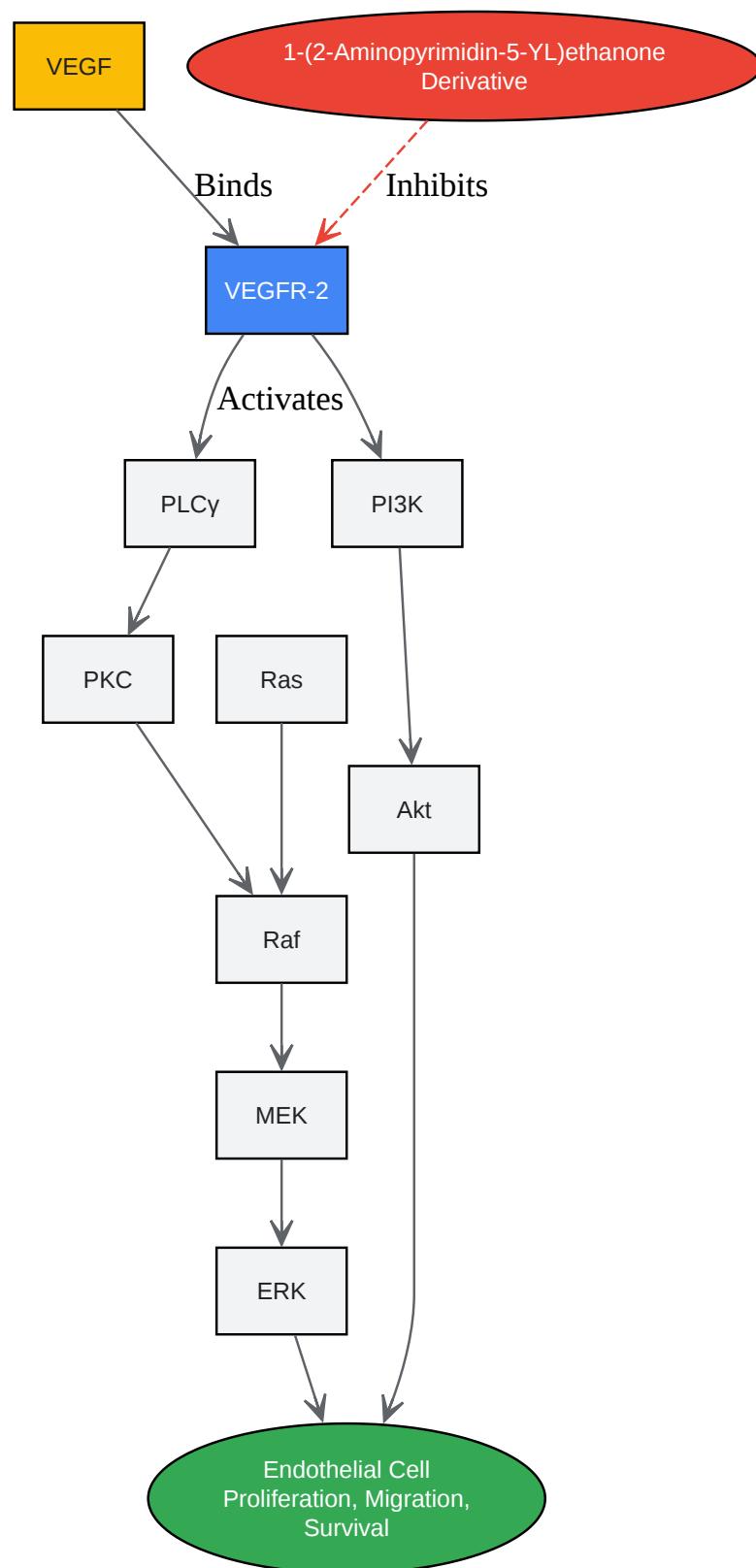
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Caption: Simplified EGFR signaling pathway and the inhibitory action of **1-(2-Aminopyrimidin-5-YL)ethanone** derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.^[3] Inhibition of the VEGFR-2 signaling pathway is a well-established anti-cancer strategy.^{[3][4]} Aminopyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.^{[5][6]}

Signaling Pathway Diagram: VEGFR-2 Inhibition

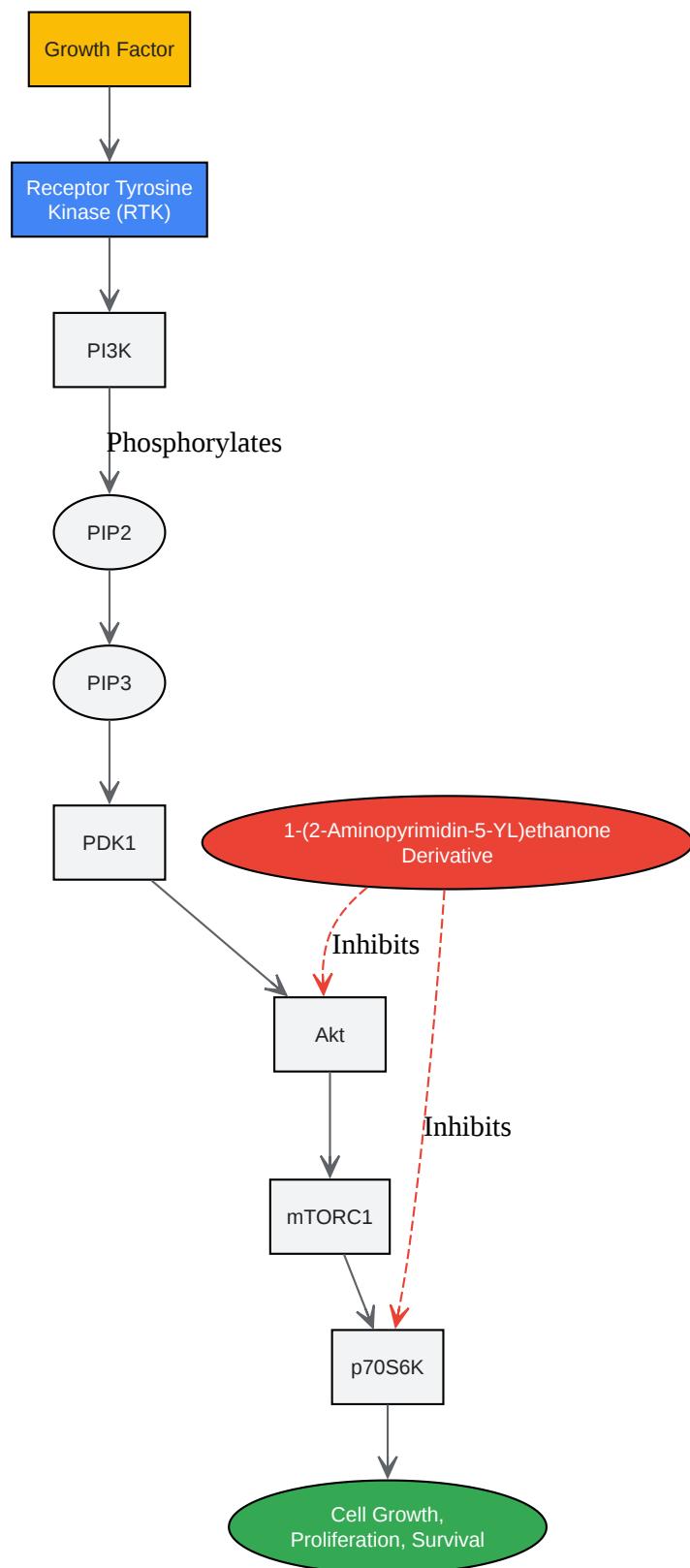
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Caption: Overview of the VEGFR-2 signaling cascade and its inhibition by aminopyrimidine-based compounds.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer.^{[7][8]} Dual inhibitors targeting multiple nodes in this pathway, such as p70S6K and Akt, are of significant interest to overcome feedback loop-mediated resistance.^[7] 4-aminopyrimidine analogs have been identified as potent inhibitors of this pathway.^{[7][9]}

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

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Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by aminopyrimidine derivatives.

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of various 2-aminopyrimidine derivatives against different cancer cell lines and protein kinases.

Table 1: Anti-proliferative Activity of 2-Aminopyrimidine Derivatives against Cancer Cell Lines

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
6c	MCF-7 (Breast)	37.7 ± 3.6	[2]
10b	MCF-7 (Breast)	31.8 ± 2.0	[2]
9c	MCF-7 (Breast)	13.02	[5]
9d	MCF-7 (Breast)	16.54	[5]
7b	MCF-7 (Breast)	17.18	[5]
8d	MCF-7 (Breast)	17.20	[5]
9c	T-47D (Breast)	2.18	[5]
10d	T-47D (Breast)	4.36	[5]
9d	T-47D (Breast)	8.09	[5]

Table 2: Kinase Inhibitory Activity of 2-Aminopyrimidine Derivatives

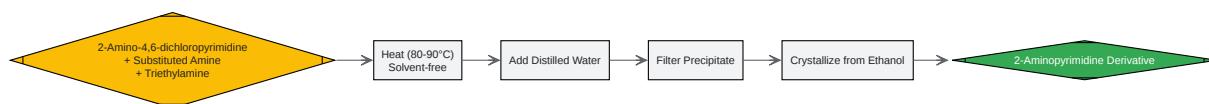
Compound ID	Target Kinase	IC50 (μM)	Reference
6c	EGFR-TK	0.9 ± 0.03	[2]
10b	EGFR-TK	0.7 ± 0.02	[2]
8a	VEGFR-2	0.17	[5]
8d	VEGFR-2	0.12	[5]
9c	VEGFR-2	0.17	[5]
9e	VEGFR-2	0.19	[5]
9c	BRAF-WT	0.15	[5]
9d	BRAF-WT	0.22	[5]
10a	BRAF-WT	0.11	[5]

Experimental Protocols

General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives

A general method for the synthesis of 2-aminopyrimidine derivatives involves the reaction of a 2-amino-4,6-dichloropyrimidine with various amines.[10]

Workflow Diagram: Synthesis of 2-Aminopyrimidine Derivatives



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Caption: A typical workflow for the synthesis of 2-aminopyrimidine derivatives.

Detailed Protocol:

- Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).
- Heat the mixture in a solvent-free condition at 80–90 °C.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane and ethyl acetate solvent system.
- Upon completion, add distilled water to the reaction mixture.
- Collect the resulting precipitate by filtration.
- Purify the crude product by crystallization from ethanol.
- In cases where a precipitate does not form upon the addition of water, remove the water under vacuum and crystallize the crude residue from ethanol.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[\[5\]](#)[\[11\]](#)

Detailed Protocol:

- Cell Plating: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 μ L of culture medium. Incubate overnight to allow for cell attachment.
- Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
- Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- MTT Addition: After the incubation period, add 10-20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100-150 μ L of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to

each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

In vitro kinase assays are used to determine the ability of a compound to inhibit the activity of a specific protein kinase. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Detailed Protocol (General TR-FRET Kinase Assay):

- Reagent Preparation:
 - Prepare a serial dilution of the test compound in DMSO.
 - Prepare a solution of the target kinase enzyme in kinase buffer.
 - Prepare a solution of the substrate (often a biotinylated peptide) and ATP in kinase buffer.
- Kinase Reaction:
 - In a 384-well plate, add the test compound dilutions.
 - Add the kinase enzyme solution to all wells except the "no enzyme" control.
 - Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
 - Initiate the kinase reaction by adding the substrate/ATP solution.
 - Incubate for a specified time (e.g., 60-120 minutes) at room temperature.
- Detection:

- Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
- Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.
- Signal Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for europium).
- Data Analysis: Calculate the TR-FRET ratio and determine the IC₅₀ value of the inhibitor from a dose-response curve.

Conclusion

1-(2-Aminopyrimidin-5-YL)ethanone is a valuable and versatile scaffold in medicinal chemistry, providing a foundation for the development of potent inhibitors of key biological targets, particularly protein kinases involved in cancer progression. The amenability of its structure to chemical modification allows for the fine-tuning of biological activity and pharmacokinetic properties. The data and protocols presented in this guide offer a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this promising chemical core. Further exploration of derivatives of **1-(2-Aminopyrimidin-5-YL)ethanone** is warranted to unlock their full therapeutic potential.

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